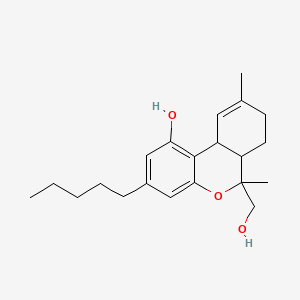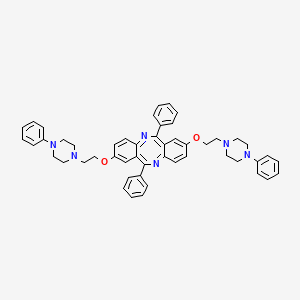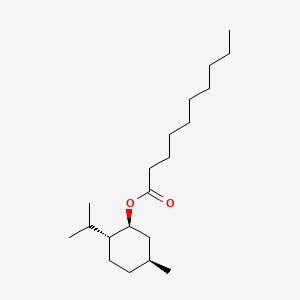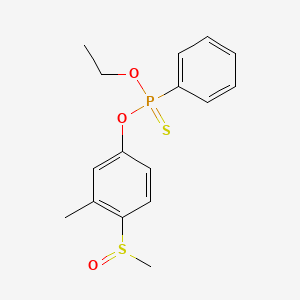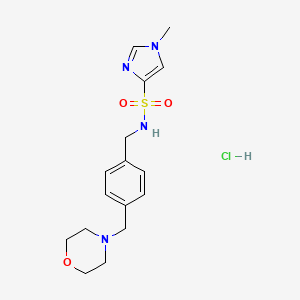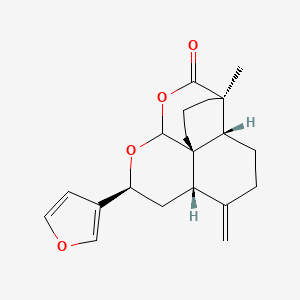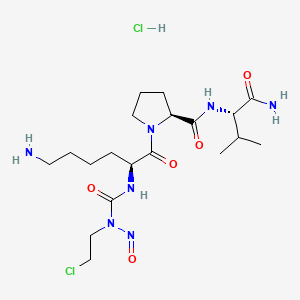
N(sup 2)-(((2-Chloroethyl)nitrosoamino)carbonyl)-L-lysyl-L-prolyl-L-valinamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N(sup 2)-(((2-Chloroethyl)nitrosoamino)carbonyl)-L-lysyl-L-prolyl-L-valinamide hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a nitroso group, a chloroethyl group, and a peptide chain. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N(sup 2)-(((2-Chloroethyl)nitrosoamino)carbonyl)-L-lysyl-L-prolyl-L-valinamide hydrochloride typically involves multiple steps. The process begins with the preparation of the nitroso group, which can be achieved through the oxidation of an amino precursor or the reduction of a nitro precursor . The chloroethyl group is then introduced through a substitution reaction, often using reagents like thionyl chloride or phosphorus oxychloride . The peptide chain is synthesized using standard peptide coupling reactions, employing reagents such as carbodiimides or phosphonium salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) or solution-phase synthesis. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield .
化学反応の分析
Types of Reactions
N(sup 2)-(((2-Chloroethyl)nitrosoamino)carbonyl)-L-lysyl-L-prolyl-L-valinamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amino derivatives.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols .
Major Products
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted chloroethyl derivatives .
科学的研究の応用
N(sup 2)-(((2-Chloroethyl)nitrosoamino)carbonyl)-L-lysyl-L-prolyl-L-valinamide hydrochloride has a wide range of scientific research applications:
作用機序
The mechanism of action of N(sup 2)-(((2-Chloroethyl)nitrosoamino)carbonyl)-L-lysyl-L-prolyl-L-valinamide hydrochloride involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of key biological processes . The chloroethyl group can also participate in alkylation reactions, further contributing to its biological activity .
類似化合物との比較
Similar Compounds
Similar compounds include other nitroso-containing peptides and chloroethyl-containing peptides, such as:
- N-ethylnorketamine hydrochloride
- 2-MeO-N-ethylketamine hydrochloride
- 4-MeO-N-ethylketamine hydrochloride
Uniqueness
N(sup 2)-(((2-Chloroethyl)nitrosoamino)carbonyl)-L-lysyl-L-prolyl-L-valinamide hydrochloride is unique due to its specific combination of functional groups and peptide structure. This uniqueness allows it to interact with a wide range of molecular targets and exhibit diverse biological activities .
特性
CAS番号 |
87230-64-6 |
|---|---|
分子式 |
C19H35Cl2N7O5 |
分子量 |
512.4 g/mol |
IUPAC名 |
(2S)-1-[(2S)-6-amino-2-[[2-chloroethyl(nitroso)carbamoyl]amino]hexanoyl]-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C19H34ClN7O5.ClH/c1-12(2)15(16(22)28)24-17(29)14-7-5-10-26(14)18(30)13(6-3-4-9-21)23-19(31)27(25-32)11-8-20;/h12-15H,3-11,21H2,1-2H3,(H2,22,28)(H,23,31)(H,24,29);1H/t13-,14-,15-;/m0./s1 |
InChIキー |
WKBUBVJLPPZRGJ-WDTSGDEMSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)N(CCCl)N=O.Cl |
正規SMILES |
CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)N(CCCl)N=O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





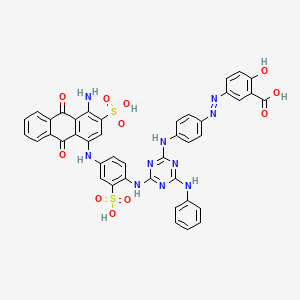


![(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylbenzene-1,2-diol](/img/structure/B12743418.png)
